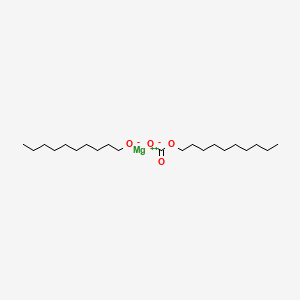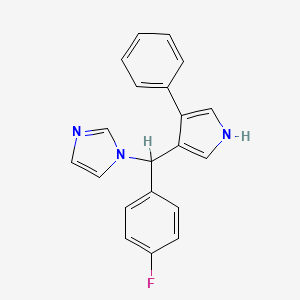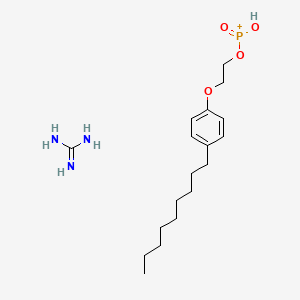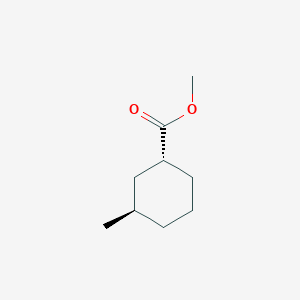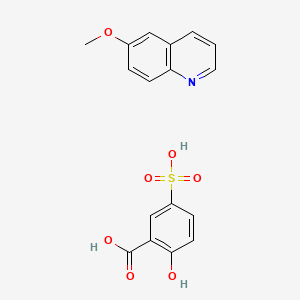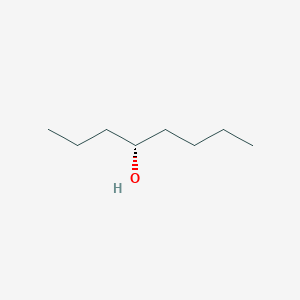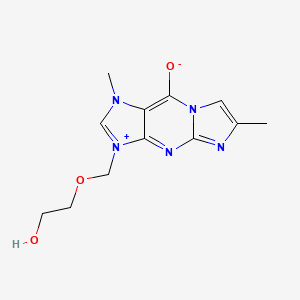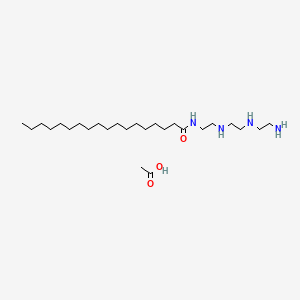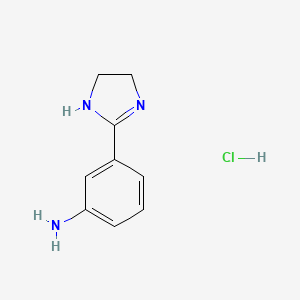
Isosetoclavine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosetoclavine is an ergot alkaloid, a class of compounds derived from the ergot fungus. Ergot alkaloids are known for their complex structures and significant biological activities. This compound, specifically, is a diastereoisomer of setoclavine and is produced through the biotransformation of agroclavine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isosetoclavine can be synthesized through the biotransformation of agroclavine using plant cell cultures with high peroxidase activity. This method involves the use of plant cell suspension cultures that provide a manageable submerged cultivation environment with considerable biochemical potential . The transformation process typically yields this compound with an isolated yield of around 11% .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the biotransformation method using plant cell cultures offers a scalable and environmentally friendly approach. This method leverages the natural enzymatic activities of plant cells to achieve the desired transformation under mild conditions, ensuring stereospecificity and reducing the need for harsh chemical reagents .
Chemical Reactions Analysis
Types of Reactions: Isosetoclavine undergoes various chemical reactions, including oxidation and reduction. The compound can be formed through the oxidative transformation of agroclavine .
Common Reagents and Conditions: The biotransformation process involves the use of plant cell cultures with high peroxidase activity. These cultures facilitate the oxidation of agroclavine to produce this compound . The reaction conditions are typically mild, leveraging the natural enzymatic activities of the plant cells.
Major Products Formed: The major product formed from the biotransformation of agroclavine is this compound. Other related compounds, such as setoclavine and 10-hydroxyelymoclavine, can also be produced through similar biotransformation processes .
Scientific Research Applications
Isosetoclavine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying the biotransformation of ergot alkaloids and the enzymatic activities involved in these processes . In biology, this compound is used to investigate the metabolic pathways of ergot alkaloids and their interactions with various biological systems . In medicine, ergot alkaloids, including this compound, have been studied for their potential therapeutic applications, such as immunomodulatory activities .
Mechanism of Action
The mechanism of action of isosetoclavine involves its interaction with specific molecular targets and pathways. As an ergot alkaloid, it is believed to exert its effects through the modulation of neurotransmitter receptors, particularly those involved in the central nervous system . The exact molecular targets and pathways are still under investigation, but the compound’s structural similarity to other ergot alkaloids suggests it may interact with serotonin and dopamine receptors .
Comparison with Similar Compounds
Isosetoclavine is similar to other ergot alkaloids, such as setoclavine, agroclavine, and elymoclavine. These compounds share a common ergoline ring structure and are produced through similar biotransformation processes . this compound is unique in its specific stereochemistry and the conditions required for its production. The table below highlights some of the similar compounds and their key characteristics:
| Compound | Key Characteristics |
|---|---|
| Setoclavine | Diastereoisomer of this compound, produced from agroclavine |
| Agroclavine | Precursor to this compound, undergoes biotransformation |
| Elymoclavine | Another ergot alkaloid, can be transformed to 10-hydroxyelymoclavine |
This compound’s unique stereochemistry and the specific conditions required for its production distinguish it from these related compounds.
Properties
CAS No. |
519-11-9 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(6aR,9R)-7,9-dimethyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol |
InChI |
InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16-/m1/s1 |
InChI Key |
BGVUWLLRNRBDAY-GDBMZVCRSA-N |
Isomeric SMILES |
C[C@@]1(CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |
Canonical SMILES |
CC1(CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




